3-Bromo-2-methylpropene
Overview
Description
3-Bromo-2-methylpropene is a clear colorless to yellow liquid . It is used as a general reagent for various organic reactions and primarily for amino acid synthesis and asymmetric amino acid synthesis .
Synthesis Analysis
3-bromo-2 (bromomethyl)propene was synthesized from the pentaerytritol through halogenated reaction, oxidation and thermal decomposition, the total yield is up to 40% . All the substance and intermediates were confirmed by IR and 1 HNMR .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-methylpropene is C4H7Br . The InChI is InChI=1S/C4H7Br/c1-4 (2)3-5/h1,3H2,2H3 and the InChIKey is USEGQJLHQSTGHW-UHFFFAOYSA-N .
Chemical Reactions Analysis
Rotational isomerism in 3-bromo-2-methylpropene has been studied by IR spectroscopy . It may be used in the synthesis of alkenyl imines and in the synthesis of 2-methylpropenyl (“methallyl”) complex, Cp*Os (η 3 -allyl)Br 2 .
Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-2-methylpropene is 135.00 g/mol . The refractive index is n20/D 1.472 (lit.) . The boiling point is 94-95 °C (lit.) and the density is 1.339 g/mL at 25 °C (lit.) .
Scientific Research Applications
Spectral Analysis and Molecular Structure
The Raman and infrared spectra of 1-bromo-2-methylpropene, a compound closely related to 3-bromo-2-methylpropene, were recorded, revealing detailed insights into its molecular structure. This study assigned all normal modes based on band contours, depolarization values, relative intensities, and normal coordinate analysis. The research provides valuable data for understanding the molecular structure and behavior of such compounds, potentially aiding in the development of materials and chemicals (Durig, Eltayeb, & Guirgis, 1995).
Vibrational Analysis of Alkyl Bromides
Infrared spectra were obtained for compounds like 2-bromo-2-methylpentane, which share structural similarities with 3-bromo-2-methylpropene. This study involved detailed vibrational analysis and normal coordinate calculations, contributing to a better understanding of the molecular dynamics and characteristics of tertiary alkyl bromides. Such analyses are crucial for various applications, including material science and chemical synthesis (Crowder, Richardson, & Gross, 1980).
Solvent Participation in Solvolysis
The study of solvent participation in the solvolysis of tertiary bromoalkanes, including compounds like 2-bromo-2-methylpropane, can shed light on the reaction mechanisms and solvent effects in organic synthesis. Understanding these interactions is vital for refining synthetic methods in pharmaceuticals and organic chemistry (Liu, Hou, & Tsao, 2009).
Pesticide Efficacy and Environmental Impact
The efficacy of pesticides such as 1,3-dichloropropene, which have structural similarities to 3-bromo-2-methylpropene, in controlling soilborne pests has been extensively studied. Research in this area explores not only the effectiveness of these compounds in pest control but also their environmental impact, especially in relation to soil and air quality. Such studies are crucial for developing more effective and environmentally friendly agricultural practices (Jhala et al., 2012).
Catalytic Reactions and Chemical Synthesis
The catalytic activity of surfaces modified with alkali-metal chlorides in the dehydrobromination of compounds like 1-bromo-2-methylpropane has been investigated. This research is fundamental for optimizing catalytic reactions, a core aspect of chemical manufacturing and material synthesis, ensuring efficient and selective production of desired chemicals (Lycourghiotis, Katsanos, & Hadzistelios, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEGQJLHQSTGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326816 | |
Record name | 3-Bromo-2-methylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpropene | |
CAS RN |
1458-98-6 | |
Record name | Methallyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1458-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.